![molecular formula C16H22N4O2S B7355648 2-[2-[(2R)-1-(1,3-dimethylpyrazol-4-yl)sulfonylpyrrolidin-2-yl]ethyl]pyridine](/img/structure/B7355648.png)
2-[2-[(2R)-1-(1,3-dimethylpyrazol-4-yl)sulfonylpyrrolidin-2-yl]ethyl]pyridine
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Overview
Description
2-[2-[(2R)-1-(1,3-dimethylpyrazol-4-yl)sulfonylpyrrolidin-2-yl]ethyl]pyridine is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
2-[2-[(2R)-1-(1,3-dimethylpyrazol-4-yl)sulfonylpyrrolidin-2-yl]ethyl]pyridine is a potent and selective inhibitor of this compound, which is a family of serine/threonine kinases that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and its dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. By inhibiting the activity of this compound, this compound can modulate various cellular processes and exert its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific cellular context and the isoform of this compound being targeted. In general, this compound has been shown to inhibit the proliferation and survival of cancer cells, enhance the synaptic plasticity and memory formation in the brain, and regulate the vascular tone and blood pressure in the cardiovascular system.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[2-[(2R)-1-(1,3-dimethylpyrazol-4-yl)sulfonylpyrrolidin-2-yl]ethyl]pyridine in lab experiments is its high potency and selectivity for this compound inhibition. This allows researchers to specifically target this compound and study its role in various cellular processes. However, one of the limitations of using this compound is its potential off-target effects and toxicity, which can affect the interpretation of the results.
Future Directions
There are several future directions for the research of 2-[2-[(2R)-1-(1,3-dimethylpyrazol-4-yl)sulfonylpyrrolidin-2-yl]ethyl]pyridine. One direction is to investigate its potential therapeutic applications in cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to develop more potent and selective this compound inhibitors based on the structure of this compound. Furthermore, the role of this compound in various cellular processes and diseases is still not fully understood, and further research is needed to elucidate its mechanisms of action and potential therapeutic targets.
Synthesis Methods
The synthesis of 2-[2-[(2R)-1-(1,3-dimethylpyrazol-4-yl)sulfonylpyrrolidin-2-yl]ethyl]pyridine involves several steps. The first step is the synthesis of 1-(1,3-dimethylpyrazol-4-yl)sulfonylpyrrolidine, which is achieved by reacting 1,3-dimethyl-4-amino-pyrazole with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then treated with sodium hydride and 2-bromoethylpyridine to obtain the final product.
Scientific Research Applications
2-[2-[(2R)-1-(1,3-dimethylpyrazol-4-yl)sulfonylpyrrolidin-2-yl]ethyl]pyridine has been used in various scientific research applications, including cancer research, neurobiology, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by suppressing the activity of this compound, which is overexpressed in many types of cancer. In neurobiology, it has been used to study the role of this compound in synaptic plasticity and memory formation. In cardiovascular research, it has been used to investigate the role of this compound in the regulation of vascular tone and blood pressure.
properties
IUPAC Name |
2-[2-[(2R)-1-(1,3-dimethylpyrazol-4-yl)sulfonylpyrrolidin-2-yl]ethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-13-16(12-19(2)18-13)23(21,22)20-11-5-7-15(20)9-8-14-6-3-4-10-17-14/h3-4,6,10,12,15H,5,7-9,11H2,1-2H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVKQRPLFUTMOU-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCCC2CCC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCC[C@@H]2CCC3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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